molecular formula C14H17N3S2 B456397 3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione CAS No. 522597-60-0

3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

Cat. No. B456397
CAS RN: 522597-60-0
M. Wt: 291.4g/mol
InChI Key: AMDCSXGQMORJKP-UHFFFAOYSA-N
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Description

3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Cytotoxicity and Immunocompetent Cell Effects

  • Derivatives of 1,2,4-triazole-thiones, including compounds similar to the requested chemical, have been evaluated for their cytotoxicity. One study found that these compounds exhibited high cytotoxicity in vitro against thymocytes, indicating potential applications in cancer research or immunology (Mavrova et al., 2009).

Antioxidant and Antimicrobial Properties

  • A range of 1,2,4-triazole derivatives have been synthesized and assessed for their antioxidant and antimicrobial properties. Some compounds were found to have DPPH radical scavenging capacity comparable to BHT, a known antioxidant, and showed slight antimicrobial activity against various microorganisms (Baytas et al., 2012).

Analgesic Potential

  • The analgesic potential of triazole derivatives has been explored in vivo. One study reported the synthesis of benzylideneamino)triazole–thione derivatives with significant analgesic effects in various assays, highlighting the therapeutic potential of these compounds in pain management (Zaheer et al., 2021).

Angiotensin II Antagonists

  • Triazole derivatives, closely related to the chemical , have been synthesized and evaluated as angiotensin II antagonists. These compounds were found to have potent effects in vitro and in vivo, suggesting their utility in treating conditions like hypertension (Ashton et al., 1993).

Cancer Cell Migration and Growth Inhibition

  • Triazole-thiol derivatives have been studied for their impact on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Some compounds demonstrated cytotoxicity and were identified as potential antimetastatic candidates (Šermukšnytė et al., 2022).

Vibrational and UV/Vis Studies

  • The vibrational and UV/Visible spectral properties of adamantane-containing triazole thiones have been analyzed, contributing to the understanding of their structural and electronic characteristics. This research aids in predicting biological activity indices, including potential analgesic activities (Shundalau et al., 2019).

properties

IUPAC Name

3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S2/c1-3-6-17-13(15-16-14(17)18)11-8-19-12-7-9(2)4-5-10(11)12/h3,8-9H,1,4-7H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDCSXGQMORJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C3=NNC(=S)N3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
Reactant of Route 5
3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

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